Spiro[3.4]octane-2-carboxylic acid

Catalog No.
S807074
CAS No.
18386-63-5
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[3.4]octane-2-carboxylic acid

CAS Number

18386-63-5

Product Name

Spiro[3.4]octane-2-carboxylic acid

IUPAC Name

spiro[3.4]octane-2-carboxylic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2,(H,10,11)

InChI Key

FEWWZRASPPGKAN-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(C2)C(=O)O

Canonical SMILES

C1CCC2(C1)CC(C2)C(=O)O

The exact mass of the compound Spiro[3.4]octane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Spiro[3.4]octane-2-carboxylic acid is a saturated, spirocyclic building block featuring a cyclobutane ring fused to a cyclopentane ring. In medicinal chemistry and materials science, it serves as a conformationally rigid scaffold used to introduce three-dimensional (3D) character into molecules. This defined 3D geometry is a critical tool for improving physicochemical properties, such as aqueous solubility, and for optimizing molecular shape to enhance binding affinity with biological targets compared to conformationally flexible (e.g., cyclohexyl) or flat (e.g., phenyl) analogs.

The procurement of Spiro[3.4]octane-2-carboxylic acid is driven by its unique and rigid three-dimensional structure, which cannot be replicated by more common, less complex substitutes. The specific fusion of a cyclobutane and cyclopentane ring defines a precise spatial arrangement and exit vector for the carboxylic acid group. This geometry is non-interchangeable with that of simple cycloalkanes (e.g., cyclopentanecarboxylic acid) which lack the same degree of conformational restriction, or even with other rigid bioisosteres like bicyclo[1.1.1]pentane-1-carboxylic acid, which present a different molecular shape and size. This structural distinction is critical in advanced drug discovery, where precise orientation is necessary to optimize binding interactions and achieve desired ADME (absorption, distribution, metabolism, and excretion) properties, as demonstrated in the development of potent enzyme inhibitors.

Greater than 5-Fold Improvement in Aqueous Solubility Compared to tert-Butyl Analog

In a head-to-head comparison of bioisosteres, a model compound containing the spiro[3.4]octane motif demonstrated significantly enhanced aqueous solubility compared to its tert-butyl analog. The N-spiro[3.4]octanyl benzamide registered a solubility of 730 μM, whereas the N-tert-butyl benzamide had a solubility of only 130 μM.

Evidence DimensionAqueous Solubility
Target Compound Data730 μM (for N-spiro[3.4]octanyl benzamide)
Comparator Or BaselineN-tert-butyl benzamide: 130 μM
Quantified Difference5.6-fold increase
ConditionsKinetic solubility measured in phosphate-buffered saline (PBS) at pH 7.4.

This substantial increase in solubility is a critical advantage in drug development, potentially improving bioavailability and simplifying formulation challenges for poorly soluble lead compounds.

Favorable Lipophilicity Profile: Lower LogD than Phenyl Bioisostere

When used as a replacement for an aromatic ring, the spiro[3.4]octane group provides a tool to modulate lipophilicity. A study comparing N-substituted benzamides showed the spiro[3.4]octane derivative had a measured LogD at pH 7.4 of 2.3. This was lower than that of the corresponding N-phenyl benzamide (LogD = 2.6), a common structural motif in drug candidates.

Evidence DimensionLipophilicity (LogD at pH 7.4)
Target Compound Data2.3 (for N-spiro[3.4]octanyl benzamide)
Comparator Or BaselineN-phenyl benzamide: 2.6
Quantified Difference0.3 LogD unit reduction
ConditionsMeasured by shake-flask method in octanol/PBS buffer at pH 7.4.

This allows for the reduction of a compound's lipophilicity while retaining molecular size and three-dimensionality, a key strategy for mitigating risks of off-target toxicity and improving overall ADME properties.

Precursor Suitability: Validated Building Block for Potent, Patented DPP-IV Inhibitors

The utility of the spiro[3.4]octane core is confirmed by its incorporation into highly potent, patent-protected drug candidates. In the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment, specific structures containing the spiro[3.4]octane moiety were claimed. Exemplified compounds demonstrated potent enzymatic inhibition with IC₅₀ values in the low nanomolar range, validating this scaffold's compatibility with complex syntheses and its ability to confer high target affinity.

Evidence DimensionBiological Activity (DPP-IV Inhibition IC₅₀)
Target Compound DataExemplified compounds showed IC₅₀ values from 1.8 nM to <100 nM.
Comparator Or BaselineOther amine building blocks considered during lead optimization.
Quantified DifferenceAchieves high potency required for clinical candidates.
ConditionsIn vitro DPP-IV enzyme inhibition assay.

This provides evidence that the compound is not a speculative or niche reagent, but a proven building block for constructing high-value, patentable active pharmaceutical ingredients.

Lead Optimization to Enhance Solubility and Reduce Lipophilicity

For medicinal chemistry programs struggling with lead candidates that have poor aqueous solubility or excessive lipophilicity. Incorporating the spiro[3.4]octane-2-carboxylic acid scaffold can directly address these liabilities, offering a pathway to improved ADME properties without sacrificing molecular complexity, as evidenced by its ability to boost solubility over 5-fold compared to a tert-butyl analog.

Development of Novel Therapeutics for Metabolic Diseases

As a building block in the design of enzyme inhibitors for metabolic targets, such as diabetes. Its proven use in creating potent, low-nanomolar DPP-IV inhibitors demonstrates its suitability for generating high-affinity ligands that fit into well-defined active sites.

Bioisosteric Replacement of Aromatic and Bulky Aliphatic Groups

In projects seeking to move away from 'flat' aromatic rings or metabolically labile aliphatic groups to increase the Fsp3 character and novelty of a chemical series. This compound serves as a practical, 3D-rich replacement for phenyl or tert-butyl groups, providing a demonstrated method to improve physicochemical properties and explore new, patentable chemical space.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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